molecular formula C11H13BrS B3096104 7-Bromo-4,4-dimethylthiochroman CAS No. 127190-23-2

7-Bromo-4,4-dimethylthiochroman

Cat. No.: B3096104
CAS No.: 127190-23-2
M. Wt: 257.19 g/mol
InChI Key: VYGMPYOLTZZQBY-UHFFFAOYSA-N
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Description

7-Bromo-4,4-dimethylthiochroman is a heterocyclic compound that has garnered significant attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a thiochroman ring system substituted with a bromine atom at the 7th position and two methyl groups at the 4th position. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,4-dimethylthiochroman undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

7-Bromo-4,4-dimethylthiochroman has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-dimethylthiochroman involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thiochroman ring system play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4,4-dimethylthiochroman: Similar structure but with the bromine atom at the 6th position.

    4,4-Dimethylthiochroman: Lacks the bromine atom.

    7-Chloro-4,4-dimethylthiochroman: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

7-Bromo-4,4-dimethylthiochroman is unique due to the presence of the bromine atom at the 7th position, which significantly influences its chemical reactivity and biological activity. This substitution pattern makes it a valuable intermediate in the synthesis of specific pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydrothiochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGMPYOLTZZQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=C1C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

25.00 g (97.0 mmol) of 1-bromo-3-(3-methylbut-2-enylsulphonyl)benzene, 200 ml of toluene and 27.75 g (146.0 mmol) of para-toluenesulphonic acid are introduced into a three-necked flask. The reaction medium is refluxed for four hours and evaporated to dryness. The residue is taken up in aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate, and the organic phase is separated out after settling has taken place, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a column of silica eluted with heptane. 22.57 g (90%) of the expected compound are obtained in the form of a yellow oil.
Name
1-bromo-3-(3-methylbut-2-enylsulphonyl)benzene
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of 1-bromo-3-(3-methyl-but-2-enylsulfanyl)-benzene (5.651 g, 22 mmole) in 100 mL of toluene was treated with 5.433 g of p-toluenesulfonic acid monohydrate and heated at reflux for 15 hours. The mixture was diluted with 100 mL of water, neutralized with solid sodium bicarbonate and extracted with two 100 mL portions of ethyl acetate. The organic phase was dried over MgSO4, filtered and concentrated in vacuo to give a yellow oil. The product was purified by short path distillation (T=190° C. at 1.08 Torr) to give 4.902 g of 7-bromo-4,4-dimethyl-thiochroman as a pale yellow oil, which contained approximately 20% 5-bromo-4,4-dimethyl-thiochroman.
Quantity
5.651 g
Type
reactant
Reaction Step One
Quantity
5.433 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 2
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 3
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 4
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 5
7-Bromo-4,4-dimethylthiochroman
Reactant of Route 6
7-Bromo-4,4-dimethylthiochroman

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